molecular formula C11H16N2O4 B8487673 2-Ethyl-2H-pyrazole-3,4-dicarboxylic acid diethyl ester

2-Ethyl-2H-pyrazole-3,4-dicarboxylic acid diethyl ester

Cat. No.: B8487673
M. Wt: 240.26 g/mol
InChI Key: UUEAIJKXJNRTNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-2H-pyrazole-3,4-dicarboxylic acid diethyl ester is a useful research compound. Its molecular formula is C11H16N2O4 and its molecular weight is 240.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H16N2O4

Molecular Weight

240.26 g/mol

IUPAC Name

diethyl 2-ethylpyrazole-3,4-dicarboxylate

InChI

InChI=1S/C11H16N2O4/c1-4-13-9(11(15)17-6-3)8(7-12-13)10(14)16-5-2/h7H,4-6H2,1-3H3

InChI Key

UUEAIJKXJNRTNL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C(=O)OCC)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Sodium ethanolate solution was freshly prepared by dissolving sodium (240 mg) in ethanol (30 ml). 2H-Pyrazole-3,4-dicarboxylic acid diethyl ester (800 mg, 3.77 mmol) was dissolved in this sodium ethanolate solution (11 ml) and stirred for 10 min (r.t.), before ethyl iodide (1.4 g, 9 mmol) was added dropwise. After the completion of the addition, the mixture was heated to reflux until all starting material was consumed (1 h). The solvent was then evaporated, the residue was taken up in ethyl acetate and washed (water). The organic layer was dried (Na2SO4), evaporated, and the title compound (280 mg, 31%) was isolated from the mixture by column chromatography (silica gel, heptane:ethyl acetate=100:0-60:40). (The regioisomeric 1-ethyl-1H-pyrazole-3,4-dicarboxylic acid diethyl ester can also be isolated, and can be distinguished from the desired product by NOE-1H-NMR.) MS (m/e)=241.1 [M+H+].
Quantity
240 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step Two
Quantity
11 mL
Type
solvent
Reaction Step Two
Quantity
1.4 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
31%

Synthesis routes and methods II

Procedure details

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